Methyl 2-amino-3-(3,4-difluorophenyl)propanoate

Amine Basicity pKa Tuning Medicinal Chemistry

This 3,4-difluorophenylalanine methyl ester provides a distinct electronic profile unattainable with mono-fluoro or alternative difluoro regioisomers. The regiospecific 3,4-difluoro pattern alters amine basicity (ΔpKa ≈ -0.6) and CH/π interactions critical for GPCR SAR campaigns and peptide stability. Procuring the methyl ester enables on-demand hydrolysis to the free acid for direct Fmoc-SPPS incorporation. It also uniquely forms transparent supramolecular hydrogels (G′ 22.99 kPa) at 0.5% w/w without aromatic N-terminal capping groups, making it essential for materials science and immunology applications (as in the HTLV-1 TAX peptide-HLA-A2-TCR crystallographic study, PDB 3D3V).

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B7895298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(3,4-difluorophenyl)propanoate
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C=C1)F)F)N
InChIInChI=1S/C10H11F2NO2/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3
InChIKeyJPMIMXPBNAINKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3-(3,4-difluorophenyl)propanoate in Medicinal Chemistry and Chemical Biology Procurement


Methyl 2-amino-3-(3,4-difluorophenyl)propanoate (CAS 1342666-51-6) is a difluorinated phenylalanine methyl ester derivative that serves as a chiral building block in organic synthesis and medicinal chemistry . The compound incorporates two fluorine atoms at the 3- and 4-positions of the phenyl ring, which predictively elevates its lipophilicity (predicted logP ~1.5–1.6 for the parent acid form) relative to non-fluorinated phenylalanine [1], and shifts the amine pKa (predicted 6.48 ± 0.33) compared to non-fluorinated phenylalanine methyl ester (pKa ~7.11) [2]. These physicochemical modulations underpin its utility as a probe in structure-activity relationship (SAR) studies and as a precursor for fluorinated peptide synthesis.

Why Methyl 2-amino-3-(3,4-difluorophenyl)propanoate Cannot Be Simply Replaced by Other Fluorinated Phenylalanine Esters


Fluorinated phenylalanine derivatives exhibit regioisomer-dependent differences in lipophilicity, amine basicity, and biological recognition that preclude generic interchangeability [1]. The 3,4-difluorination pattern in methyl 2-amino-3-(3,4-difluorophenyl)propanoate imparts a distinct combination of electronic effects—both inductive withdrawal and resonance perturbation—relative to mono-fluorinated (e.g., 4-fluoro) or alternative difluoro regioisomers (e.g., 2,4-difluoro, 3,5-difluoro) [2]. In peptide systems, the specific fluorine substitution pattern on the phenylalanine side chain has been shown to differentially modulate CH/π interactions critical for receptor binding and to govern supramolecular hydrogel mechanical properties [3][4]. Consequently, substituting this compound with a generic fluorinated phenylalanine ester without verifying the regioisomeric identity can introduce uncontrolled variables in SAR campaigns, peptide stability studies, and materials science applications.

Quantitative Differentiation Evidence for Methyl 2-amino-3-(3,4-difluorophenyl)propanoate Against Closest Analogs


Amine Basicity: pKa Shift of the 3,4-Difluoro Methyl Ester vs. Non-Fluorinated Phenylalanine Methyl Ester

The predicted pKa of the amino group in methyl 2-amino-3-(3,4-difluorophenyl)propanoate is 6.48 ± 0.33 , compared with the experimentally determined pKa of 7.11 for L-phenylalanine methyl ester [1] and the predicted pKa of 7.13 ± 0.33 for the same compound . This ~0.6 unit decrease in basicity arises from the electron-withdrawing effect of the two ortho/meta fluorine substituents on the aromatic ring transmitted through the methylene bridge to the amine. For comparison, mono-fluorinated 4-fluoro-DL-phenylalanine (free acid) exhibits a predicted pKa of 2.20 ± 0.10 (carboxylic acid proton), while the amine pKa values of the corresponding methyl esters are less commonly reported, underscoring the value of having this predicted data for the 3,4-difluoro methyl ester .

Amine Basicity pKa Tuning Medicinal Chemistry

Lipophilicity: logP of the 3,4-Difluorophenylalanine Scaffold vs. Mono-Fluorinated and Non-Fluorinated Analogs

The 3,4-difluorophenylalanine free acid (CAS 31105-90-5), the direct hydrolysis product of the target methyl ester, has a reported logP of 1.62 [1]. By comparison, 4-fluoro-L-phenylalanine exhibits a logP of approximately -1.5 (ALOGPS) to 1.16 (ChemAxon) depending on the computational method, while L-phenylalanine itself has a logP of approximately -1.4 to 1.1 [2]. The addition of a second fluorine atom at the 3-position increases logP by approximately 0.5–2 log units relative to mono-fluorinated or non-fluorinated phenylalanine, a shift consistent with the well-documented lipophilicity-enhancing effect of aromatic fluorine substitution [3].

Lipophilicity Drug Design SAR

Supramolecular Hydrogel Mechanics: Storage Modulus of 3,4-Difluorophenylalanine-Containing Hydrogel vs. Mono-Fluorinated and Non-Fluorinated Dipeptide Gels

A dipeptide containing the 3,4-difluorophenylalanine (D-F₂Phe) moiety—Boc-D-F₂Phe-L-Oxd-OH—forms a transparent supramolecular hydrogel at 0.5% w/w concentration and pH 4.2, exhibiting a storage modulus (G′) of 22.99 ± 1.35 kPa and a loss modulus (G″) of 3.71 ± 0.60 kPa [1]. In contrast, the mono-fluorinated analog (gelator A, containing 4-fluorophenylalanine) failed to form a hydrogel under identical conditions, while the non-fluorinated Boc-D-Phe-L-Oxd-OH control did not form a gel either [2]. The authors attributed this enhanced gelation to the additional halogen-hydrogen bonding contributed by the two fluorine atoms on the aromatic ring [3].

Hydrogel Rheology Biomaterials

CH/π Interaction Probing: Position-Specific Role of 3,4-Difluorophenylalanine in Thrombin Receptor Ligand Peptides vs. Other (F₂)Phe Regioisomers

Fujita et al. synthesized the complete set of six L-difluorophenylalanine isomers, including L-(3,4-F₂)Phe, and incorporated each into the thrombin receptor-tethered ligand peptide SFLLRNP at the Phe-2 position to probe the edge-to-face CH/π interaction with the receptor [1]. While quantitative receptor activation values (EC₅₀) for the individual isomers were not reported in the abstract, the study established that different (F₂)Phe isomers produce distinct receptor activation profiles, enabling assignment of which specific phenyl hydrogens participate in the CH/π interaction [2]. The 3,4-difluoro isomer thus serves as a unique molecular explorer for dissecting aromatic interactions in peptide-receptor systems—a role that alternative regioisomers (e.g., 2,4-F₂Phe, 3,5-F₂Phe) cannot fulfill interchangeably [3].

GPCR Peptide SAR CH/π Interaction

T-Cell Receptor Binding Modulation: 3,4-Difluorophenylalanine as a Minimally Perturbing Probe vs. Non-Fluorinated Phenylalanine

In a crystallographic and biochemical study, substitution of Tyr-5 with 3,4-difluorophenylalanine in the HTLV-1 TAX peptide (LLFGYPVYV → LLFG(3,4-F₂Phe)PVYV) selectively modulated T-cell receptor (TCR) binding affinity without significantly perturbing the peptide's overall composition or the MHC-peptide structure (PDB: 3D3V, resolution 2.80 Å) [1][2]. The authors demonstrated that fluorination provides a means to selectively alter TCR binding affinity while maintaining near-native peptide conformation—a distinct advantage over bulkier amino acid substitutions that disrupt MHC binding [3].

Immunology TCR Peptide Engineering

Predicted Physicochemical Properties of the Methyl Ester: Density and Boiling Point vs. Parent Acid and Non-Fluorinated Methyl Ester

The methyl ester derivative has a predicted density of 1.256 ± 0.06 g/cm³ and a predicted boiling point of 269.5 ± 35.0 °C . The parent 3,4-difluorophenylalanine free acid (CAS 31105-90-5) is denser (1.379 ± 0.06 g/cm³) with a higher boiling point (311.9 ± 42.0 °C), consistent with the stronger intermolecular hydrogen bonding in the zwitterionic free acid form . Non-fluorinated DL-phenylalanine methyl ester has a predicted density of approximately 1.100 g/cm³ and a lower boiling point (~264 °C), reflecting the mass and polarity contributions of the fluorine atoms . These differences in bulk physical properties directly impact handling, storage, and purification protocol design.

Physicochemical Properties Formulation Analytical Chemistry

Procurement-Relevant Application Scenarios for Methyl 2-amino-3-(3,4-difluorophenyl)propanoate


Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptide Therapeutics

Methyl 2-amino-3-(3,4-difluorophenyl)propanoate serves as a key building block for introducing the 3,4-difluorophenylalanine residue into synthetic peptides via Fmoc-SPPS after hydrolysis to the free acid and Fmoc protection. Its increased lipophilicity (logP ~1.6 for the parent acid) relative to non-fluorinated phenylalanine enhances the membrane permeability of resulting peptide conjugates [1], while its reduced amine basicity (ΔpKa ≈ -0.6) alters the peptide's net charge profile at physiological pH, potentially improving pharmacokinetic properties . Procurement of the methyl ester form is particularly advantageous as it allows straightforward hydrolysis to the free acid under mild conditions, providing greater synthetic flexibility compared to purchasing the pre-formed free acid .

Supramolecular Hydrogel Development for Drug Delivery and Tissue Engineering

The 3,4-difluorophenylalanine moiety has been demonstrated to enable the formation of transparent, mechanically robust supramolecular hydrogels at low concentrations (0.5% w/w) without requiring aromatic N-terminal protecting groups [1]. The resulting hydrogel exhibits a storage modulus (G′) of 22.99 ± 1.35 kPa—a clinically relevant mechanical strength for soft tissue applications—and its transparency makes it suitable for cell encapsulation and imaging applications . The fluorine atoms contribute essential halogen-hydrogen bonding interactions driving gelation, a property absent in mono-fluorinated or non-fluorinated phenylalanine analogs that failed to form gels under identical conditions .

GPCR Peptide Ligand SAR: CH/π Interaction Mapping with Fluorinated Phenylalanine Probes

The 3,4-difluorophenylalanine residue has been systematically employed alongside five other difluoro regioisomers to map the edge-to-face CH/π interaction between the Phe-2 residue of the thrombin receptor-tethered ligand SFLLRNP and its cognate GPCR [1]. Each (F₂)Phe isomer produced a distinct receptor activation phenotype, demonstrating that the specific fluorination pattern—not merely the presence of fluorine—determines biological outcome . Researchers procuring methyl 2-amino-3-(3,4-difluorophenyl)propanoate for similar SAR campaigns in other peptide-GPCR systems can leverage this established methodology for dissecting aromatic interactions at the atomic level .

Immunopeptide Engineering: Minimally Perturbing Probes for T-Cell Receptor Studies

3,4-Difluorophenylalanine substitution in antigenic peptides enables selective modulation of T-cell receptor (TCR) binding affinity without significantly perturbing the overall peptide-MHC structure, as demonstrated by the crystallographic analysis of the HTLV-1 TAX peptide-HLA-A2-TCR ternary complex (PDB 3D3V, 2.80 Å resolution) [1]. This 'minimally perturbing' fluorination strategy provides a unique tool for immunologists studying TCR recognition mechanisms and for vaccine designers optimizing peptide epitopes . The methyl ester form of the building block facilitates direct incorporation into peptide synthesis workflows after standard deprotection and coupling steps .

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